6-Phenyl-2H-pyran-4(3H)-one

Description

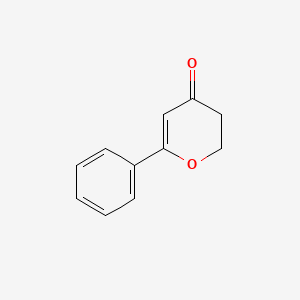

Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-2,3-dihydropyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQDHPWCAVNOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607342 | |

| Record name | 6-Phenyl-2,3-dihydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5198-68-5 | |

| Record name | 6-Phenyl-2,3-dihydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Structural Landscape and Therapeutic Potential of 6-Phenyl-2H-pyran-4(3H)-one and Its Congeners: A Technical Guide for Researchers

In the landscape of medicinal chemistry and drug discovery, the pyran scaffold stands as a privileged heterocyclic motif, integral to a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1][2] This guide provides an in-depth technical exploration of 6-Phenyl-2H-pyran-4(3H)-one, a compound whose nomenclature presents a degree of ambiguity, alongside its more extensively documented structural isomers and derivatives. We aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical properties, structure, synthesis, and potential applications of this class of molecules.

Deciphering the Structure: From Ambiguity to Plausible Candidates

The nomenclature "6-Phenyl-2H-pyran-4(3H)-one" is not systematically defined and can be interpreted in several ways. The most chemically sound interpretation points towards 6-Phenyl-tetrahydropyran-4-one . This structure aligns with the designation of a saturated six-membered ring containing an oxygen atom (pyran), a ketone at the 4-position, and a phenyl group at the 6-position.

It is crucial, however, to also consider closely related and often co-researched phenyl-substituted pyranones, which include:

-

Dihydro-6-phenyl-2H-pyran-2,4(3H)-dione: A saturated pyran ring with two carbonyl groups.

-

4-Hydroxy-6-phenyl-2H-pyran-2-one: An unsaturated pyran-2-one featuring a hydroxyl group.

This guide will primarily focus on the properties and synthesis of 6-Phenyl-tetrahydropyran-4-one, while drawing relevant comparisons and insights from its aforementioned structural relatives, which are of significant interest in contemporary research.

Physicochemical and Structural Properties

The introduction of a phenyl group to the tetrahydropyran-4-one core significantly influences its physicochemical properties, impacting its solubility, lipophilicity, and potential for intermolecular interactions—key parameters in drug design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | N/A |

| Molecular Weight | 176.21 g/mol | N/A |

| Appearance | Colorless transparent liquid (for the parent compound) | [3] |

| Boiling Point | 166-167 °C (for the parent compound) | [3] |

| Density | 1.08 g/mL (for the parent compound) | [3] |

| Solubility | Soluble in many organic solvents, insoluble in water (for the parent compound) | [4] |

Structural Elucidation through Spectroscopy

The structural confirmation of 6-Phenyl-tetrahydropyran-4-one relies on a combination of modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the phenyl protons, as well as multiplets for the diastereotopic methylene protons and the methine proton at the 6-position. The chemical shifts of the protons adjacent to the carbonyl group and the oxygen atom would be indicative of their chemical environment.

-

¹³C NMR would display a signal for the carbonyl carbon (typically in the range of 200-210 ppm), signals for the aromatic carbons of the phenyl group, and distinct signals for the saturated carbons of the pyran ring.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1725 cm⁻¹ is a definitive indicator of the carbonyl (C=O) stretching vibration. The spectrum would also feature C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as a C-O-C stretching band for the ether linkage.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the phenyl group or cleavage of the pyran ring, providing further structural confirmation.

Conformational Analysis

The tetrahydropyran ring in 6-Phenyl-tetrahydropyran-4-one typically adopts a chair conformation to minimize steric strain. The phenyl group at the 6-position can exist in either an axial or equatorial orientation. The equatorial position is generally more stable due to reduced 1,3-diaxial interactions. The precise conformation can be determined using advanced NMR techniques or X-ray crystallography.

Caption: 2D structure of 6-Phenyl-tetrahydropyran-4-one.

Synthesis and Reactivity

The synthesis of tetrahydropyran-4-ones often involves cyclization reactions. A prominent method for preparing 2,6-disubstituted tetrahydropyran-4-ones is the Prins cyclization.[5]

General Synthesis Protocol: Prins Cyclization

The Prins cyclization provides a stereoselective route to tetrahydropyran-4-ones from homoallylic alcohols and aldehydes, catalyzed by a Brønsted or Lewis acid.

Step-by-Step Methodology:

-

Reactant Preparation: A solution of a suitable homoallylic alcohol is prepared in an appropriate solvent (e.g., dichloromethane).

-

Catalyst Addition: A catalytic amount of a strong acid, such as perrhenic acid, is added to the solution.

-

Aldehyde Addition: The corresponding aldehyde (in this case, benzaldehyde) is added to the reaction mixture, often at a reduced temperature to control the reaction rate.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched, typically with a basic solution (e.g., saturated sodium bicarbonate). The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired tetrahydropyran-4-one.

Caption: General workflow for the synthesis of 6-Phenyl-tetrahydropyran-4-one.

Chemical Reactivity

The reactivity of 6-Phenyl-tetrahydropyran-4-one is primarily dictated by the carbonyl group. It can undergo a variety of nucleophilic addition reactions, including:

-

Reduction: Reduction with agents like sodium borohydride will yield the corresponding alcohol, 6-phenyl-tetrahydropyran-4-ol.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group allows for the introduction of various alkyl or aryl substituents at the 4-position.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an exocyclic double bond.

-

Enolate Chemistry: The protons alpha to the carbonyl group can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles.

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran-4-one scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules.[6][7] Its derivatives have shown promise in several therapeutic areas.

-

Anticancer Activity: Many pyran-containing compounds exhibit cytotoxic effects against various cancer cell lines.[2][8] The mechanisms often involve the induction of apoptosis and cell cycle arrest.

-

Antimicrobial Properties: Derivatives of the pyranone family have demonstrated activity against a range of bacterial and fungal pathogens.[4]

-

Neurodegenerative Diseases: The pyran scaffold is present in compounds being investigated for the treatment of Alzheimer's disease, with some derivatives showing inhibitory activity against acetylcholinesterase (AChE).[9]

-

Histamine H3 Receptor Antagonism: The tetrahydropyran motif is a key structural feature in some potent histamine H3 receptor antagonists, which are of interest for treating neurological disorders.[10][11]

The phenyl substituent in 6-Phenyl-tetrahydropyran-4-one can engage in favorable pi-pi stacking or hydrophobic interactions within the binding pockets of biological targets, making it an attractive starting point for the design of new therapeutic agents.

Caption: Therapeutic applications of the 6-Phenyl-tetrahydropyran-4-one scaffold.

Conclusion

While the nomenclature "6-Phenyl-2H-pyran-4(3H)-one" presents some ambiguity, the most probable structure, 6-Phenyl-tetrahydropyran-4-one, represents a valuable scaffold for medicinal chemistry. Its synthesis, primarily through methods like the Prins cyclization, provides access to a core structure that can be readily functionalized. The inherent properties of the tetrahydropyran ring, combined with the potential for specific interactions afforded by the phenyl group, make this class of compounds a fertile ground for the development of novel therapeutics targeting a range of diseases. Further investigation into the specific biological activities of 6-Phenyl-tetrahydropyran-4-one and its derivatives is warranted to fully realize its therapeutic potential.

References

-

University of Edinburgh Research Explorer. (n.d.). Synthesis of (S)(-)-4,4-Dimethyl-6-phenyl-tetrahydro-pyran-2-one. Retrieved from [Link]

- Kumar, D., & Sharma, P. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(56), 35349-35361.

-

ResearchGate. (2025, August 6). ChemInform Abstract: Synthesis of (S)(-)-4,4-Dimethyl-6-phenyl-tetrahydro-pyran-2-one. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydro-4H-pyran-4-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

-

Ingenta Connect. (n.d.). Synthesis of (S)(-)-4,4-Dimethyl-6-phenyl-tetrahydro-pyran-2-one. Retrieved from [Link]

- Hassan, A. A., et al. (2018). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of the Indian Chemical Society, 95(12), 1545-1558.

-

Royal Society of Chemistry. (n.d.). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Retrieved from [Link]

-

Chem-Impex. (n.d.). Tetrahydro-4H-pyran-4-one. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). HNMR Practice 1. Retrieved from [Link]

-

PubChem. (n.d.). phenyl(tetrahydro-2H-pyran-4-yl)Methanol. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystal structures of 4 (top) and 6 (bottom). Retrieved from [Link]

- El-Sayed, M. A., et al. (2022).

-

Acta Crystallographica Section E: Crystallographic Communications. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate. Retrieved from [Link]

-

IUCrData. (2023). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The molecular and crystal structure of 4,4-dimethyl-6,6-diphenyl-tetrahydro-2H-pyran-2-one. Retrieved from [Link]

-

ResearchGate. (2025, August 6). NMR spectroscopic investigation of p-substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues. Retrieved from [Link]

-

YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

-

ACS Publications. (2024, January 10). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Retrieved from [Link]

Sources

- 1. 2-r-(4-Chlorophenyl)-6-c-phenyl-3,4,5,6-tetrahydro-2H-thiopyran-4-one 1-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of (S)(-)-4,4-Dimethyl-6-phenyl-tetrahydro-pyran-2-one: Ingenta Connect [ingentaconnect.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]

- 5. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 6-Phenyl-2H-pyran-4(3H)-one and Its Derivatives

Introduction

The 6-phenyl-2H-pyran-4(3H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and functional materials. Derivatives of this pyranone ring system exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1][2][3] Their utility also extends to materials science, where they serve as building blocks for polymers and dyes. This guide provides a comprehensive overview of the synthetic strategies employed to construct 6-phenyl-2H-pyran-4(3H)-one and its analogs, offering insights into the underlying reaction mechanisms and practical experimental protocols for researchers, scientists, and professionals in drug development.

The inherent reactivity of the α,β-unsaturated ketone system within the dihydropyranone ring, coupled with the diverse substitution patterns achievable, makes this class of compounds a fertile ground for synthetic exploration and medicinal chemistry programs.[4] This document will delve into the primary synthetic routes, emphasizing the logic behind experimental design and providing detailed, actionable protocols.

Core Synthetic Strategies

The synthesis of 6-phenyl-2H-pyran-4(3H)-one and its derivatives can be broadly categorized into several key strategies. The choice of a particular route is often dictated by the desired substitution pattern, availability of starting materials, and scalability.

Synthesis via Chalcone Precursors

One of the most prevalent and versatile methods for constructing the 6-phenyl-2H-pyran-4(3H)-one core involves the use of chalcones (1,3-diphenyl-2-propen-1-ones) as key intermediates.[4] Chalcones, which are readily synthesized through the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde, provide a robust platform for subsequent cyclization reactions.[5][6]

Mechanistic Insight

The synthesis of pyranones from chalcones typically proceeds through a Michael addition of a 1,3-dicarbonyl compound or its equivalent, followed by an intramolecular cyclization and dehydration. This approach allows for the introduction of diverse substituents at various positions of the pyranone ring.

The general mechanism involves the base-catalyzed addition of an enolate, derived from a β-ketoester or a similar active methylene compound, to the β-carbon of the chalcone's α,β-unsaturated system. This Michael adduct then undergoes an intramolecular cyclization, where the enolate attacks the carbonyl group of the former β-ketoester, forming a six-membered ring. Subsequent dehydration yields the desired dihydropyranone.

A variety of catalysts and reaction conditions have been developed to optimize this transformation, including the use of both acidic and basic catalysts.[6]

Multi-Component Reactions (MCRs)

One-pot multi-component reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency in building molecular complexity from simple precursors in a single step.[7] The synthesis of functionalized 4H-pyran derivatives, which can be precursors or isomers of the target pyranone, is well-suited for MCR strategies.[1][8]

Mechanistic Rationale

A common MCR approach for pyran synthesis involves the condensation of an aromatic aldehyde, an active methylene compound (like malononitrile), and a β-dicarbonyl compound (such as ethyl acetoacetate).[1] The reaction cascade is often initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a Michael addition of the enolized β-dicarbonyl compound to the Knoevenagel adduct. The resulting intermediate then undergoes an intramolecular cyclization and subsequent tautomerization to afford the highly substituted pyran derivative.

The choice of catalyst is crucial in these MCRs, with options ranging from basic catalysts like piperidine or triethylamine to more environmentally benign and recyclable catalysts.[8][9]

Intramolecular Cyclization Strategies

Alternative strategies involve the construction of an acyclic precursor that already contains all the necessary atoms for the pyranone ring, followed by an intramolecular cyclization reaction. These methods offer a high degree of control over the final structure.

Key Cyclization Reactions:

-

Aldol-Lactonization: This approach involves an aldol reaction to form a δ-hydroxy ester, which then undergoes intramolecular lactonization to form the dihydropyranone ring. This method is particularly useful for the stereoselective synthesis of chiral pyranones.[10]

-

Oxonia-Cope Rearrangement: A highly stereoselective method that can be employed to generate δ-hydroxy-α,β-unsaturated esters, which are direct precursors to dihydropyranones.[11]

-

Nazarov Cyclization Analogs: While the classical Nazarov cyclization yields cyclopentenones from divinyl ketones, analogous 4π-electrocyclization reactions of suitable oxygen-containing precursors can lead to pyranone structures.[12][13][14][15][16] This is a more advanced and less common approach but offers unique possibilities for accessing complex pyranone derivatives.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 6-phenyl-2H-pyran-4(3H)-one and a representative derivative.

Protocol 1: Synthesis of 6-Phenyl-2H-pyran-4(3H)-one via Chalcone Intermediate

This two-step protocol first describes the synthesis of the chalcone intermediate followed by its cyclization to the target pyranone.

Step 1: Synthesis of Chalcone (1,3-Diphenyl-2-propen-1-one)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2 equivalents) with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into cold water and acidify with dilute HCl. The precipitated solid is collected by filtration, washed with water until neutral, and dried.

-

Purification: The crude chalcone can be purified by recrystallization from ethanol to yield the pure product.

Step 2: Cyclization to 6-Phenyl-2H-pyran-4(3H)-one

-

Reaction Setup: To a solution of the synthesized chalcone (1 equivalent) in a suitable solvent such as ethanol, add ethyl acetoacetate (1.2 equivalents).

-

Base Catalysis: Add a catalytic amount of a base, such as sodium ethoxide or piperidine, to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Work-up and Isolation: After completion, cool the reaction mixture and pour it into acidified water. The resulting precipitate is filtered, washed with water, and dried.

-

Purification: The crude 6-phenyl-2H-pyran-4(3H)-one can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: One-Pot Synthesis of a Highly Substituted 4H-Pyran Derivative

This protocol outlines a multi-component reaction for the synthesis of a 2-amino-4-phenyl-4H-pyran-3,5-dicarbonitrile derivative.

-

Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 equivalent), malononitrile (1 equivalent), and ethyl cyanoacetate (1 equivalent) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

-

Isolation: The product often precipitates out of the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry.

-

Purification: If necessary, the product can be recrystallized from a suitable solvent like ethanol or acetic acid.

Data Presentation

Table 1: Comparison of Synthetic Routes for Pyranone Synthesis

| Synthetic Route | Key Starting Materials | Catalyst/Reagents | Advantages | Disadvantages |

| Chalcone-based | Acetophenone, Benzaldehyde, β-Ketoester | NaOH, NaOEt, Piperidine | Versatile, readily available starting materials, good yields. | Two-step process, may require purification of intermediate. |

| Multi-Component Reaction | Aldehyde, Malononitrile, β-Dicarbonyl | Piperidine, Triethylamine, Green Catalysts | High atom economy, operational simplicity, rapid access to diversity.[8] | Can sometimes lead to mixtures of products, optimization may be required. |

| Aldol-Lactonization | Aldehyde, Chiral Enolate | Various bases and acids | High stereoselectivity, access to chiral pyranones.[10] | May require specialized chiral auxiliaries, multi-step synthesis of precursors. |

Visualization of Key Processes

Diagram 1: General Workflow for Chalcone-Based Synthesis

Caption: Workflow for the synthesis of 6-Phenyl-2H-pyran-4(3H)-one from chalcones.

Diagram 2: Mechanism of Multi-Component Pyran Synthesis

Caption: Key steps in the multi-component synthesis of 4H-pyran derivatives.

Conclusion and Future Outlook

The synthesis of 6-phenyl-2H-pyran-4(3H)-one and its derivatives is a well-established area of organic chemistry with a continuous drive for the development of more efficient, sustainable, and diversity-oriented synthetic methodologies. The classical chalcone-based routes remain highly reliable, while modern multi-component reactions offer rapid access to complex and highly functionalized pyran systems.

Future research in this field is likely to focus on several key areas:

-

Asymmetric Synthesis: The development of novel catalytic asymmetric methods to access enantioenriched pyranone derivatives is of significant interest for pharmaceutical applications.[17]

-

Green Chemistry Approaches: The use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation) will continue to be a priority.[8][9]

-

Broader Biological Screening: The exploration of the therapeutic potential of novel pyranone derivatives against a wider range of diseases will drive further synthetic efforts.[18][19]

-

Materials Science Applications: The incorporation of the pyranone scaffold into novel polymers and functional materials is an expanding area of research.

This guide has provided a foundational understanding of the key synthetic strategies for accessing 6-phenyl-2H-pyran-4(3H)-one and its analogs. The provided protocols and mechanistic insights are intended to serve as a practical resource for researchers in their synthetic endeavors.

References

- Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone. PubMed Central.

- An efficient and rapid synthetic route to biologically interesting pyranochalcone n

- Asymmetric Synthesis of Dihydropyranones with Three Contiguous Stereocenters by an NHC-Catalyzed Kinetic Resolution. Chalmers University of Technology Research.

- Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI.

- Synthesis of 5,6-dihydropyran-2-ones. Organic Chemistry Portal.

-

Scheme 1. Proposed mechanism for the synthesis of dihydropyranones and dihydropyrano[2,3-d][10][17]dioxinediones. ResearchGate.

- Nazarov cycliz

-

New Twists in Nazarov Cyclization Chemistry. PubMed.

- Nazarov Cyclization Nazarov Reaction. Organic Chemistry Portal.

- Nazarov Cycliz

- Natural product synthesis via oxidative Nazarov cycliz

- Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. PubMed Central.

- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ScienceOpen.

- Practical Synthesis of Chalcone Derivatives and Their Biological Activities. MDPI.

- Recent Advances in the Synthesis of 2H-Pyrans. PubMed Central.

- Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. PubMed Central.

- Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. PubMed.

- ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES.

- (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.

- Pyran – Knowledge and References. Taylor & Francis.

- Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated R

- One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable C

- Synthesis of novel pyrazole derivatives and neuroprotective effect investig

- Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs. Semantic Scholar.

Sources

- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea [mdpi.com]

- 4. scienceopen.com [scienceopen.com]

- 5. Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mjbas.com [mjbas.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5,6-Dihydropyran-2-one synthesis [organic-chemistry.org]

- 12. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 13. New Twists in Nazarov Cyclization Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nazarov Cyclization [organic-chemistry.org]

- 15. Nazarov Cyclization | NROChemistry [nrochemistry.com]

- 16. Natural product synthesis via oxidative Nazarov cyclization - American Chemical Society [acs.digitellinc.com]

- 17. research.chalmers.se [research.chalmers.se]

- 18. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of the 6-Phenyl-2H-pyran-4(3H)-one Scaffold: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – core molecular structures capable of binding to multiple biological targets with high affinity – represents a cornerstone of modern drug discovery. The 6-Phenyl-2H-pyran-4(3H)-one nucleus has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. This technical guide offers an in-depth exploration of this versatile chemical entity, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its therapeutic potential, mechanisms of action, and the experimental methodologies required for its evaluation. Drawing upon a synthesis of current research, this document aims to serve as a practical and authoritative resource to accelerate the translation of promising 6-phenyl-2H-pyran-4(3H)-one-based compounds from the laboratory to clinical applications.

The 6-Phenyl-2H-pyran-4(3H)-one Core: A Gateway to Diverse Bioactivity

The 6-Phenyl-2H-pyran-4(3H)-one scaffold is a heterocyclic compound characterized by a six-membered ring containing one oxygen atom and a ketone group, with a phenyl substituent at the 6-position. This unique arrangement of atoms confers upon the molecule a specific three-dimensional geometry and electronic distribution, making it an ideal candidate for interaction with a variety of biological macromolecules. The inherent structural features of this scaffold, including its potential for hydrogen bonding, hydrophobic interactions, and π-π stacking, provide a foundation for the design of potent and selective therapeutic agents.

The versatility of the pyran-4-one ring system allows for facile chemical modification at multiple positions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies. This adaptability has been a key driver in the exploration of its diverse pharmacological properties, which span from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects.

Anticancer Activity: A Primary Therapeutic Frontier

The most extensively investigated therapeutic application of the 6-phenyl-2H-pyran-4(3H)-one scaffold lies in the realm of oncology. Numerous derivatives have demonstrated significant cytotoxic and antiproliferative effects against a wide range of human cancer cell lines.

Mechanism of Action: Targeting Key Oncogenic Pathways

A compelling body of evidence suggests that the anticancer activity of 6-phenyl-2H-pyran-4(3H)-one derivatives is often mediated through the inhibition of critical protein kinases involved in cancer cell proliferation and survival.[1] One of the key targets identified is the DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the DNA repair pathway.[1] By inhibiting DNA-PK, these compounds can sensitize cancer cells to the effects of DNA-damaging agents and radiation therapy.

Furthermore, some pyran-4-one derivatives have been shown to target other kinases within the phosphatidylinositol 3-kinase-related kinase (PIKK) family, highlighting their potential as multi-targeted anticancer agents.[1] The ability to selectively inhibit these kinases over others is a critical aspect of their therapeutic potential, as it can lead to a more favorable side-effect profile.

Another proposed mechanism for the anticancer effects of pyranone-based compounds is the induction of apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and death.

Quantitative Data: In Vitro Efficacy

The in vitro anticancer activity of 6-phenyl-2H-pyran-4(3H)-one derivatives is typically evaluated using cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound. The following table summarizes representative IC50 values for various pyranone derivatives against different cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Aryl-2-morpholin-4-yl-4H-pyran-4-ones | Various | Comparable to NU7026 (0.23 µM) | [1] |

| 6-Ferrocenylpyrimidin-4(3H)-one derivatives | MCF-7 (Breast) | 17 ± 1 | [2] |

| Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives | SK-BR-3 (Breast) | 0.15 - 0.21 | [3] |

| Pyrano[2,3-d]pyrimidin-5(2H)-one derivatives | Various | 13 - 25 µg/mL | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 6-phenyl-2H-pyran-4(3H)-one derivative in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Logical Workflow for Anticancer Evaluation

Caption: Workflow for the evaluation of anticancer activity.

Anti-inflammatory and Analgesic Properties

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The 6-phenyl-2H-pyran-4(3H)-one scaffold has also demonstrated promising anti-inflammatory and analgesic activities.

Mechanism of Action: Modulating Inflammatory Pathways

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. For instance, some pyridazinone derivatives, which are structurally related to the pyran-4-one scaffold, have been shown to inhibit the production of inflammatory mediators.[5][6] The analgesic effects are often linked to the reduction of inflammation and the direct modulation of pain signaling pathways.[7][8]

In Vivo Models for Evaluation

The anti-inflammatory and analgesic properties of 6-phenyl-2H-pyran-4(3H)-one derivatives are typically assessed using in vivo animal models.

-

Carrageenan-Induced Paw Edema: This is a widely used model to evaluate acute anti-inflammatory activity. Edema is induced by injecting carrageenan into the paw of a rodent, and the reduction in paw volume after treatment with the test compound is measured.

-

Hot Plate Test: This method is used to assess central analgesic activity. The latency of the animal's response to a thermal stimulus (licking its paws or jumping) is measured after administration of the compound.

-

Acetic Acid-Induced Writhing Test: This is a model for visceral pain. The number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid is counted after treatment with the test compound.[8]

Representative In Vivo Data

Several studies have reported significant anti-inflammatory and analgesic effects of compounds containing a 6-phenyl-pyridazin-3(2H)-one core, which is a close structural analog of the 6-phenyl-2H-pyran-4(3H)-one scaffold. For example, certain derivatives have shown anti-inflammatory activity comparable to the standard drug indomethacin.[5]

Antimicrobial Activity: A Broad Spectrum of Action

The emergence of multidrug-resistant pathogens poses a significant threat to global health. The 6-phenyl-2H-pyran-4(3H)-one scaffold has shown promise as a source of novel antimicrobial agents with activity against a range of bacteria and fungi.

Spectrum of Activity

Derivatives of the pyran-4-one scaffold have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[9][10][11] The specific spectrum of activity is highly dependent on the nature and position of the substituents on the pyranone ring.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard method for quantifying the in vitro antimicrobial activity of a compound.

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of the 6-phenyl-2H-pyran-4(3H)-one derivative in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons in the central nervous system. The pyran scaffold is found in many natural and synthetic compounds that exhibit neuroprotective properties.[12][13] While direct studies on the 6-phenyl-2H-pyran-4(3H)-one scaffold for neuroprotection are still emerging, the broader class of pyran derivatives has shown potential in this area.

Potential Mechanisms of Neuroprotection

The neuroprotective effects of pyran derivatives are thought to be multifactorial and may include:

-

Antioxidant Activity: Reducing oxidative stress, which is a key contributor to neuronal damage in neurodegenerative diseases.

-

Anti-inflammatory Effects: Modulating neuroinflammation, which plays a crucial role in the progression of these disorders.[14]

-

Inhibition of Key Enzymes: Targeting enzymes involved in the pathological processes of neurodegeneration, such as acetylcholinesterase in Alzheimer's disease.[15]

Signaling Pathway in Neuroinflammation

Caption: Potential mechanism of neuroprotection via inhibition of neuroinflammatory pathways.

Conclusion and Future Directions

The 6-Phenyl-2H-pyran-4(3H)-one scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. Its demonstrated efficacy across a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and potentially neuroprotective effects, underscores its significance in medicinal chemistry. The ease of chemical modification of this scaffold provides a fertile ground for lead optimization and the development of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Future research in this area should focus on several key aspects:

-

Elucidation of Detailed Mechanisms of Action: While progress has been made, a deeper understanding of the specific molecular targets and signaling pathways modulated by 6-phenyl-2H-pyran-4(3H)-one derivatives is crucial for rational drug design.

-

In Vivo Efficacy and Safety Profiling: Rigorous preclinical evaluation in relevant animal models is essential to translate the promising in vitro findings into tangible therapeutic benefits.

-

Exploration of Novel Therapeutic Applications: The broad bioactivity of this scaffold suggests that its therapeutic potential may extend beyond the currently explored areas.

References

-

Analgesic and anti-inflammatory activities of several 4-substituted-6-(3'-nitrophenyl)pyridazin-(2H)-3-one derivatives. (n.d.). SciELO. Retrieved from [Link]

-

Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. (2013). PubMed. Retrieved from [Link]

-

Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives. (n.d.). Bentham Science. Retrieved from [Link]

-

Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies. (2023). PubMed Central. Retrieved from [Link]

-

Design, Synthesis and Antimicrobial Evaluation of Novel 6-(4-Phenoxyphenyl)-2-arylpyridazin-3(2H)-one Derivatives. (n.d.). Lat. Am. J. Pharm. Retrieved from [Link]

-

Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). MDPI. Retrieved from [Link]

-

2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK). (2003). PubMed. Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis and biological evaluation of novel pyranone steroid as anti-cancer agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus. (2012). PubMed. Retrieved from [Link]

-

Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. (2010). PubMed. Retrieved from [Link]

-

Analgesic Activity of Some 6-Phenyl-4-Substituted Benzylidene Tetrahydro Pyridazin-3(2H)-Ones. (2011). ResearchGate. Retrieved from [Link]

-

Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds. (2017). PubMed. Retrieved from [Link]

-

Synthesis and anticancer activity of novel pyrazolo[4′,3′:5,6]pyrano[2,3-d] pyrimidin-5(2H)-one derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (2024). PubMed Central. Retrieved from [Link]

-

Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). PubMed Central. Retrieved from [Link]

-

Pyranoxanthones: Synthesis, growth inhibitory activity on human tumor cell lines and determination of their lipophilicity in two membrane models. (n.d.). ResearchGate. Retrieved from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PubMed Central. Retrieved from [Link]

-

Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance. (n.d.). Hindawi. Retrieved from [Link]

-

An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (2023). PubMed. Retrieved from [Link]

-

Pyran – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

(PDF) Synthesis, Analgesic, and Anti-Inflammatory Activities of [6-(3,5-Dimethyl-4-Chloropyrazole-1-yl)-3(2H)-Pyridazinon-2-yl]Acetamides. (2005). ResearchGate. Retrieved from [Link]

-

An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (2023). PubMed Central. Retrieved from [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2024). PubMed Central. Retrieved from [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). MDPI. Retrieved from [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). PubMed. Retrieved from [Link]

-

(PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. (2022). ResearchGate. Retrieved from [Link]

Sources

- 1. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Pyranone Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyranone Scaffold - A Privileged Structure in Medicinal Chemistry

The pyranone core, a six-membered heterocyclic ring containing an oxygen atom and a ketone functional group, represents a "privileged structure" in the realm of medicinal chemistry.[1] This scaffold is a common motif in a vast array of natural products, including flavonoids, coumarins, and xanthones, and serves as a versatile template for the synthesis of novel therapeutic agents.[1][2][3][4][5] Pyranone derivatives have garnered significant attention from the scientific community due to their diverse and potent pharmacological activities, which span anticancer, anti-inflammatory, and antimicrobial applications.[1][6][7][8][9] This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic landscape of pyranone compounds, focusing on their mechanisms of action, quantitative bioactivity data, and the experimental protocols essential for their evaluation.

Anticancer Applications of Pyranone Compounds

Pyranone derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against a wide range of human cancer cell lines.[10][11] Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways that govern cell proliferation and survival.

Mechanisms of Anticancer Action

A significant body of research indicates that the anticancer activity of many pyranone compounds stems from their ability to trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of critical signaling cascades, such as the PI3K/Akt/ERK1/2 pathway, which is frequently dysregulated in various cancers.[12] By inhibiting key kinases in this pathway, pyranone derivatives can effectively halt the pro-survival signals that cancer cells rely on, leading to cell cycle arrest and apoptosis.[12]

Furthermore, some pyranone derivatives have been shown to induce apoptosis through the intrinsic pathway, which involves the mitochondria.[13] This can be initiated by cellular stress, such as DNA damage, leading to the release of cytochrome c and the subsequent activation of caspases, the executioner enzymes of apoptosis.

Below is a simplified representation of a potential signaling pathway modulated by bioactive pyranone analogs.

Caption: Simplified PI3K/Akt/ERK1/2 signaling pathway and points of inhibition by pyranone compounds.

Quantitative Data Summary: Cytotoxic Activity of Pyranone Derivatives

The following table summarizes the in vitro cytotoxic activity of various pyranone derivatives against several human cancer cell lines, with IC50 values representing the concentration required to inhibit 50% of cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-hydroxy-2-iodomethyl-4-pyranone | L1210 (Murine Leukemia) | 3.15 | [14] |

| 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | L1210 (Murine Leukemia) | 3.40 | [14] |

| 2-bromomethyl-5-hydroxy-4-pyranone | L1210 (Murine Leukemia) | 4.30 | [14] |

| Phomapyrone A | HL-60 (Human Leukemia) | 31.02 | [15] |

| Phomapyrone B | HL-60 (Human Leukemia) | 34.62 | [15] |

| 11S, 13R-(+)-phomacumarin A | HL-60 (Human Leukemia) | 27.90 | [15] |

| Compound 27 | HeLa (Cervical Cancer) | High | [11] |

| Compound 27 | MDA-MB-231 (Breast Cancer) | High | [11] |

| Compound 27 | MCF-7 (Breast Cancer) | High | [11] |

| Compound 28 | A549 (Lung Cancer) | 2.53 | [11] |

| Compound 44 | KB (Oral Cancer) | 1.5 | [11] |

| Compound 44 | Hep-G2 (Liver Cancer) | 3.6 | [11] |

| Compound 77 | HCT 116 (Colon Cancer) | 1.4 | [11] |

| Compound 77 | MiaPaCa-2 (Pancreatic Cancer) | 4.3 | [11] |

| Caged Xanthone 106 | HCT-116 (Colon Cancer) | 0.2 | [11] |

| Caged Xanthone 107 | HL-60 (Leukemia) | 0.4 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[13][16][17][18][19] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases.[16] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

96-well flat-bottom sterile microplates

-

MTT solution (5 mg/mL in sterile PBS)

-

Complete cell culture medium

-

Test pyranone compounds dissolved in a suitable solvent (e.g., DMSO)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cells in their exponential growth phase.

-

Determine cell concentration using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyranone compounds in complete culture medium. The final solvent concentration should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds.

-

Include a vehicle control (medium with the same concentration of solvent used for the compounds) and an untreated control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the cells or the formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot a dose-response curve (percentage of cell viability vs. compound concentration) to determine the IC50 value.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Properties of Pyranone Compounds

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Pyranone derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key inflammatory enzymes and the modulation of pro-inflammatory signaling pathways.[20][21][22]

Mechanisms of Anti-inflammatory Action

A primary mechanism by which pyranone compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[20][23] Some pyranone derivatives have shown high selectivity for COX-2 over the constitutively expressed COX-1 isoform, which is associated with a reduced risk of gastrointestinal side effects.

Beyond direct enzyme inhibition, pyranone compounds can also modulate intracellular signaling pathways that are activated during inflammation. For instance, they have been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are critical transcription factors and signaling molecules that regulate the expression of pro-inflammatory genes, including those for cytokines and iNOS.[20]

The following diagram illustrates the key inflammatory signaling pathways and the inhibitory action of pyranone compounds.

Caption: Inflammatory signaling pathways and points of inhibition by pyranone compounds.

Quantitative Data Summary: Anti-inflammatory Activity of Pyranone Derivatives

The following table presents data on the anti-inflammatory activity of select pyranone derivatives.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Compound 19 | NO Production Inhibition in LPS-stimulated RAW264.7 cells | Potent | [20] |

| Pyranocoumarin Derivatives | NO Production Inhibition in LPS-stimulated RAW264.7 cells | Potent | [20] |

Further quantitative data on COX-2 inhibition by specific pyranone derivatives is an active area of research.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol describes a fluorometric assay for screening potential COX-2 inhibitors.[24][25][26][27][28] The assay measures the peroxidase activity of COX-2, which generates a fluorescent product from a non-fluorescent probe in the presence of arachidonic acid.

Materials:

-

96-well black opaque flat-bottom microplate

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex™ Red)

-

Heme

-

Arachidonic acid (substrate)

-

Known COX-2 inhibitor (e.g., Celecoxib) for positive control

-

Test pyranone compounds

-

Fluorometric microplate reader

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare all reagents according to the manufacturer's instructions.

-

Dilute the COX-2 enzyme to the desired concentration in COX Assay Buffer.

-

Prepare a working solution of the COX Probe.

-

Prepare a working solution of arachidonic acid.

-

-

Assay Setup:

-

In a 96-well plate, add the following to the respective wells:

-

Blank: Assay Buffer

-

Negative Control (100% activity): Assay Buffer, Heme, and diluted COX-2 enzyme.

-

Positive Control (Inhibitor): Assay Buffer, Heme, diluted COX-2 enzyme, and a known COX-2 inhibitor.

-

Test Wells: Assay Buffer, Heme, diluted COX-2 enzyme, and the test pyranone compound at various concentrations.

-

-

The final volume in each well should be consistent.

-

-

Pre-incubation:

-

Incubate the plate for a short period (e.g., 10-15 minutes) at the recommended temperature (e.g., 25°C or 37°C) to allow the inhibitors to interact with the enzyme.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multichannel pipette.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot a dose-response curve and determine the IC50 value.

-

Caption: Experimental workflow for a fluorometric COX-2 inhibitor screening assay.

Antimicrobial Activity of Pyranone Compounds

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyranone compounds have demonstrated promising activity against a range of pathogenic bacteria and fungi.[29][30][31][32]

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for many pyranone compounds are still under investigation. However, some studies suggest that they may act by disrupting the microbial cell membrane, leading to leakage of cellular contents and cell death.[29] The lipophilic nature of some pyranone derivatives may facilitate their interaction with and insertion into the lipid bilayer of the cell membrane.

Quantitative Data Summary: Antimicrobial Activity of Pyranone Derivatives

The following table provides a summary of the Minimum Inhibitory Concentration (MIC) values for several pyranone derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Pseudopyronine A | Staphylococcus aureus | 6.25 | [29] |

| Pseudopyronine B | Staphylococcus aureus | 0.156 | [29] |

| Pseudopyronine C | Staphylococcus aureus | 0.39 | [29] |

| Naphtho-γ-pyrones | E. coli, P. aeruginosa, E. faecalis | 4.3–50 | [30] |

| Styrylpyrones | S. aureus, E. faecalis, K. pneumoniae, P. aeruginosa, C. albicans, C. utilis | Active | [30] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[33][34][35][36][37]

Materials:

-

96-well sterile microplates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Test pyranone compounds

-

Positive control antibiotic

-

Sterility control (medium only)

-

Growth control (medium with inoculum, no compound)

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a stock solution of the pyranone compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the growth medium directly in the 96-well plate.

-

-

Inoculum Preparation:

-

Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

-

Dilute the standardized suspension in the growth medium to achieve the final desired inoculum concentration.

-

-

Inoculation:

-

Add a standardized volume of the diluted inoculum to each well of the microplate containing the serially diluted compound, as well as to the growth control wells.

-

The sterility control wells receive only the growth medium.

-

-

Incubation:

-

Incubate the microplate at the appropriate temperature and for the recommended duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for many bacteria).[34]

-

-

Result Interpretation:

-

After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Caption: Experimental workflow for the broth microdilution MIC assay.

Synthesis and Structure-Activity Relationships (SAR)

The therapeutic potential of pyranone compounds can be significantly influenced by their chemical structure. The synthesis of novel pyranone derivatives allows for the systematic exploration of structure-activity relationships (SAR), providing valuable insights into the key molecular features required for optimal bioactivity.[7][30] For instance, the nature and position of substituents on the pyranone ring can dramatically affect the compound's potency and selectivity. Common synthetic strategies often involve condensation reactions to construct the pyranone core, followed by functional group modifications to generate a library of analogs for biological screening.[2][4][5][30] A thorough understanding of SAR is crucial for the rational design and optimization of pyranone-based drug candidates.

Conclusion and Future Perspectives

Pyranone compounds represent a rich and diverse class of molecules with significant therapeutic potential across multiple disease areas. Their prevalence in nature and the relative accessibility of synthetic routes make them an attractive starting point for drug discovery programs. The anticancer, anti-inflammatory, and antimicrobial activities highlighted in this guide underscore the versatility of the pyranone scaffold.

Future research in this field should focus on several key areas. A deeper elucidation of the molecular targets and mechanisms of action for various pyranone derivatives will be crucial for their rational optimization. The exploration of novel synthetic methodologies to access a wider range of structurally diverse pyranones will undoubtedly lead to the discovery of compounds with enhanced potency and selectivity. Furthermore, while preclinical data is promising, the progression of lead pyranone compounds into clinical trials will be the ultimate validation of their therapeutic utility.[1][38] Continued investigation into this fascinating class of compounds holds great promise for the development of new and effective medicines to address unmet medical needs.

References

-

CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

-

Wikipedia. (2023, October 27). Broth microdilution. Wikipedia. [Link]

-

Miller, R. A., & Miller, S. T. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Diseases of Aquatic Organisms, 64(3), 211-222. [Link]

-

(n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

(n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. [Link]

-

Emami, S., et al. (2022). Diverse therapeutic potential of 3-hydroxy-4-pyranones and related compounds as kojic acid analogs. Medicinal Chemistry Research, 31(10), 1-20. [Link]

-

(n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC. [Link]

-

McDonald, B. R., & Scheidt, K. A. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Accounts of chemical research, 48(4), 1172–1183. [Link]

-

(2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

(2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. In CLSI. [Link]

-

(2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50822. [Link]

-

(n.d.). [Natural derivatives of 4H-pyran-4-one]. PubMed. [Link]

-

(n.d.). Current Developments in the Pyran-Based Analogues as Anticancer Agents. ResearchGate. [Link]

-

(2022). Antibacterial and Anti-Biofilm Activity of Pyrones from a Pseudomonas mosselii Strain. Antibiotics (Basel, Switzerland), 11(11), 1629. [Link]

-

McDonald, B. R., & Scheidt, K. A. (2015). Pyranone natural products as inspirations for catalytic reaction discovery and development. Accounts of chemical research, 48(4), 1172-83. [Link]

-

(n.d.). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. [Link]

-

(n.d.). Bioactive pyranone derivatives. ResearchGate. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

-

(2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC advances, 7(59), 37049–37069. [Link]

-

(1991). Antileukemic activity of 4-pyranone derivatives. General pharmacology, 22(4), 661–664. [Link]

-

(n.d.). Anti-inflammatory activity of pyridazinones: A review. PubMed. [Link]

-

(n.d.). Some pyran-containing marketed drugs in preclinical/clinical trials. ResearchGate. [Link]

-

(n.d.). Pyranone natural products as inspirations for catalytic reaction discovery and development. [Link]

-

(n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed Central. [Link]

-

(n.d.). (PDF) Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. ResearchGate. [Link]

-

(n.d.). Pyrone Biomonitored Synthesis. [Link]

-

(n.d.). (PDF) Pyrone Biomonitored Synthesis. ResearchGate. [Link]

-

(n.d.). (PDF) Antioxidant, antimicrobial, antiviral and antitumor activities of pyranone derivative obtained from Aspergillus candidus. ResearchGate. [Link]

-

(n.d.). (PDF) A REVIEW ON ANTICANCER POTENTIAL OF SOME PYRANOCARBAZOLE ALKALOIDS AND ITS DERIVATIVES. ResearchGate. [Link]

-

(2023). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. Molecules (Basel, Switzerland), 28(18), 6537. [Link]

-

(2023). Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents. International journal of molecular sciences, 24(12), 10026. [Link]

-

(n.d.). 2-Pyrones possessing antimicrobial and cytotoxic activities. ResearchGate. [Link]

-

Yu, C., et al. (2022). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Frontiers in chemistry, 10, 888497. [Link]

-

(2013). Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus. Archiv der Pharmazie, 346(1), 46–56. [Link]

-

(2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. ACS Omega. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Natural derivatives of 4H-pyran-4-one] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyranone natural products as inspirations for catalytic reaction discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 12. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. benchchem.com [benchchem.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. d-nb.info [d-nb.info]

- 21. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. cdn.caymanchem.com [cdn.caymanchem.com]

- 27. assaygenie.com [assaygenie.com]

- 28. korambiotech.com [korambiotech.com]

- 29. Antibacterial and Anti-Biofilm Activity of Pyrones from a Pseudomonas mosselii Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 30. jmcs.org.mx [jmcs.org.mx]

- 31. researchgate.net [researchgate.net]

- 32. Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 34. Broth microdilution - Wikipedia [en.wikipedia.org]

- 35. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 37. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

Review of 6-aryl-2H-pyran-4(3H)-one synthesis methods

An In-Depth Technical Guide to the Synthesis of 6-aryl-2H-pyran-4(3H)-ones

Authored by a Senior Application Scientist

The 6-aryl-2H-pyran-4(3H)-one, also known as a dihydropyranone, represents a privileged heterocyclic scaffold. Its core structure is a recurring motif in a multitude of natural products and pharmacologically active molecules, making it a focal point for researchers in medicinal chemistry and drug development. The inherent biological activities associated with this class of compounds, including potential anti-inflammatory and anticancer properties, drive the continuous innovation in their synthetic accessibility.[1][2]

This guide provides a comprehensive review of the core, field-proven methodologies for the synthesis of these valuable pyranone derivatives. We will move beyond simple procedural lists to delve into the mechanistic underpinnings and strategic considerations that guide the selection of a particular synthetic route. The focus is on providing actionable insights and robust protocols that can be readily adapted in a modern research environment.

Cyclocondensation Strategies: The Cornerstone of Pyranone Synthesis

Cyclocondensation reactions are among the most direct and widely employed methods for constructing the dihydropyranone ring. These strategies typically involve the formation of two new bonds in a sequential or concerted manner, starting from acyclic precursors.

One-Pot Cyclocondensation of 1,3-Diketone Dianions with Aldehydes

This method provides a highly convergent and efficient one-step route to 6-aryl-2,3-dihydro-4H-pyran-4-ones.[3] The core of this transformation is the generation of a 1,3-diketone dianion, which then acts as a potent bis-nucleophile.

Mechanistic Rationale:

The reaction is initiated by the deprotonation of a 1,3-diketone, such as benzoylacetone, using a strong base (e.g., two equivalents of lithium diisopropylamide, LDA). This generates a dianion. The subsequent addition of an aromatic aldehyde leads to an aldol-type condensation at the most nucleophilic carbon (the C1-anion). The resulting intermediate alkoxide then undergoes an intramolecular cyclization, followed by dehydration upon acidic work-up, to yield the final 6-aryl-2H-pyran-4(3H)-one. The use of hydrochloric acid during the work-up has been noted as crucial for efficient cyclization and dehydration.[3]

Experimental Protocol: Synthesis of 6-Phenyl-2-methyl-2,3-dihydro-4H-pyran-4-one

-

Preparation of LDA: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C. Add n-butyllithium (2.1 eq) dropwise, and stir the mixture for 30 minutes at this temperature.

-

Dianion Formation: To the freshly prepared LDA solution at -78 °C, add a solution of benzoylacetone (1.0 eq) in anhydrous THF dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour to ensure complete formation of the dianion.

-

Aldol Condensation: Cool the reaction mixture back down to -78 °C. Add a solution of the desired aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in anhydrous THF dropwise. Stir the reaction at -78 °C for 2-3 hours.

-

Quenching and Cyclization: Quench the reaction by slowly adding it to a stirred solution of 10% aqueous hydrochloric acid.

-

Work-up and Isolation: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to afford the pure 6-aryl-2H-pyran-4(3H)-one.